5-(2,3-dichlorophenyl)-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide
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Overview
Description
3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA is a complex organic compound that features a combination of furan, thiourea, and oxazolo[4,5-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride derivative, which is then reacted with the appropriate thiourea and oxazolo[4,5-b]pyridine derivatives under controlled conditions. Common reagents used in these reactions include chlorinating agents, bases, and solvents like dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,5-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
- 3-[5-(2,4-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA
Uniqueness
The uniqueness of 3-[5-(2,3-DICHLOROPHENYL)FURAN-2-CARBONYL]-1-(2-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H16Cl2N4O3S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-N-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H16Cl2N4O3S/c1-13-7-8-14(24-30-22-19(34-24)6-3-11-28-22)12-17(13)29-25(35)31-23(32)20-10-9-18(33-20)15-4-2-5-16(26)21(15)27/h2-12H,1H3,(H2,29,31,32,35) |
InChI Key |
XFHKSBWXRYBMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
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